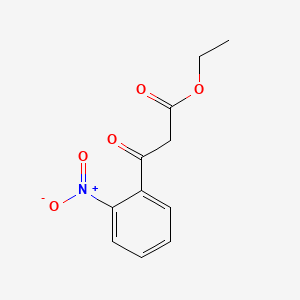

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-(2-nitrophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-2-17-11(14)7-10(13)8-5-3-4-6-9(8)12(15)16/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZNCVIBJQPNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441787 | |

| Record name | ethyl 3-(2-nitrophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52119-39-8 | |

| Record name | Ethyl 2-nitro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52119-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-(2-nitrophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate typically follows a sequence involving:

- Activation of 2-nitrobenzoic acid to form an active ester intermediate.

- Reaction of this active ester with potassium monoethyl malonate under basic conditions.

- Purification of the resulting beta-keto ester.

This approach leverages the nucleophilic substitution of the activated carboxylic acid derivative by the malonate nucleophile to form the desired beta-keto ester.

Detailed Preparation Procedure

Activation of 2-Nitrobenzoic Acid

- Reagents: Carbonyldiimidazole (CDI), 2-nitrobenzoic acid.

- Solvent: Tetrahydrofuran (THF).

- Conditions: Stirring at room temperature for 12 hours.

- Purpose: CDI converts the carboxylic acid into an active imidazolide ester, which is more reactive toward nucleophilic attack.

Formation of Beta-Keto Ester

- Reagents: Potassium monoethyl malonate, magnesium chloride, triethylamine.

- Solvent: Acetonitrile (CH3CN).

- Conditions: Stirring the mixture of magnesium chloride, triethylamine, and potassium monoethyl malonate for 4 hours, cooling in an ice bath, then adding the active ester dropwise.

- Reaction Time: Additional 12 hours at room temperature.

- Workup: Quenching with diluted hydrochloric acid at 0°C, extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.

- Purification: Silica gel column chromatography.

This procedure yields this compound as the primary product.

Reaction Scheme Summary

| Step | Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 2-nitrobenzoic acid + Carbonyldiimidazole (CDI), THF, rt, 12 h | Formation of active ester | Activated imidazolide ester |

| 2 | Active ester + potassium monoethyl malonate, MgCl2, Et3N, CH3CN, 4 h stirring + 12 h at rt | Nucleophilic substitution to form beta-keto ester | This compound |

| 3 | Acid quench, extraction, drying, chromatography | Isolation and purification | Pure beta-keto ester product |

Analytical Characterization

The synthesized this compound is characterized by:

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR confirm the structure, showing characteristic chemical shifts for the ethyl ester group, keto methylene, and aromatic protons of the 2-nitrophenyl group.

- Mass Spectrometry (MS): Electrospray ionization (ESI) confirms the molecular ion peak consistent with the expected molecular weight.

- Purity: Assessed by ^1H NMR and thin-layer chromatography (TLC), with isolated yields typically above 75%.

Alternative and Related Methods

While the above method is classical and reliable, some literature reports variations including:

- Use of different activating agents for the carboxylic acid (e.g., acid chlorides).

- Direct condensation methods involving catalytic bases without prior activation.

- Modifications in solvent systems and purification techniques to optimize yields.

However, the CDI-mediated activation followed by malonate substitution remains the most documented and reproducible approach.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-nitrobenzoic acid |

| Activating Agent | Carbonyldiimidazole (CDI) |

| Nucleophile | Potassium monoethyl malonate |

| Solvents | THF (activation), Acetonitrile (reaction) |

| Temperature | Room temperature for activation and reaction |

| Reaction Time | 12 h (activation), 4 h + 12 h (reaction) |

| Workup | Acid quench, extraction with ethyl acetate |

| Purification | Silica gel column chromatography |

| Typical Yield | 70-90% |

| Characterization Techniques | ^1H NMR, ^13C NMR, ESI-MS, TLC |

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

Reduction: Ethyl 3-(2-aminophenyl)-3-oxopropanoate.

Substitution: Corresponding amides or ethers.

Hydrolysis: 3-(2-nitrophenyl)-3-oxopropanoic acid and ethanol.

Scientific Research Applications

Organic Synthesis

One of the primary applications of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is as an intermediate in organic synthesis. It serves as a building block for various chemical transformations, including:

- Aldol Reactions : The compound can participate in aldol condensation reactions, leading to the formation of β-hydroxy esters, which are valuable intermediates in organic synthesis.

- Michael Additions : Its electrophilic nature allows it to undergo Michael addition reactions with nucleophiles, facilitating the construction of complex molecular architectures.

Medicinal Chemistry

The compound's structural features make it a candidate for medicinal chemistry applications:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential leads for developing new antibiotics.

- Anti-inflammatory Agents : Research has indicated that modifications of this compound may lead to anti-inflammatory agents, contributing to therapeutic strategies for inflammatory diseases.

Materials Science

In materials science, this compound is explored for its potential use in:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific functionalities. Its reactive sites allow it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

- Dyes and Pigments : The nitrophenyl group can impart color properties, making this compound useful in dye chemistry for producing colored materials.

Case Study 1: Synthesis of β-Hydroxy Esters

A study demonstrated the use of this compound in synthesizing β-hydroxy esters through aldol reactions. The reaction conditions were optimized to yield high selectivity and efficiency, showcasing the compound's utility as a synthetic intermediate.

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial activity of various derivatives of this compound against common pathogens. The results indicated significant activity against Gram-positive bacteria, suggesting further exploration into its pharmacological potential.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-nitrophenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, making the compound useful in the study of biochemical pathways and the development of therapeutic agents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis compare Ethyl 3-(2-nitrophenyl)-3-oxopropanoate with analogs differing in substituents, electronic effects, and applications.

Biological Activity

Ethyl 3-(2-nitrophenyl)-3-oxopropanoate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₁N₁O₅

- Molecular Weight : 237.211 g/mol

- CAS Number : 1588808

The compound features a nitro group, an ester functional group, and a carbonyl group, which contribute to its reactivity and biological properties.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that interact with various enzymes, potentially inhibiting their activity. This mechanism is crucial for its application in studying metabolic pathways.

- Biochemical Probes : The compound serves as a probe in biochemical assays to explore enzyme kinetics and reaction mechanisms, aiding in the development of new therapeutic agents.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.125 mg/ml |

| Staphylococcus aureus | 0.073 mg/ml |

| Klebsiella pneumoniae | 0.109 mg/ml |

These findings suggest that the compound may be useful in combating multi-drug resistant (MDR) pathogens, which are a growing concern in clinical settings .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits varying levels of toxicity against different cell lines. The compound's cytotoxic effects are essential for evaluating its potential as an anticancer agent.

| Cell Line | LC50 (µg/ml) |

|---|---|

| HeLa | 280 |

| MCF-7 | 765 |

These results indicate that while the compound has potential therapeutic applications, further studies are needed to fully understand its safety profile and efficacy in vivo .

Case Studies

- Enzyme Inhibition Research : A study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results showed significant inhibition rates, highlighting the compound's potential as a lead for drug development targeting metabolic disorders .

- Antimicrobial Efficacy : A comprehensive evaluation of the antimicrobial properties against various pathogens demonstrated that this compound could serve as a scaffold for designing new antibiotics, particularly against resistant strains .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-(2-nitrophenyl)-3-oxopropanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via esterification of 3-(2-nitrophenyl)-3-oxopropanoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) . Key optimization factors include:

- Catalyst loading : Higher acid concentrations accelerate esterification but may promote side reactions.

- Solvent selection : Aprotic solvents like DMF improve solubility of intermediates .

- Temperature : Reflux conditions (~80–100°C) enhance reaction rates but require careful monitoring to avoid decomposition . Yields >70% are achievable with stoichiometric ethanol excess (1.5–2 eq) .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester carbonyl resonance at ~170–175 ppm and nitrophenyl aromatic signals between 7.5–8.5 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve impurities, with retention times sensitive to nitro group polarity .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 266.2 (C₁₁H₁₁NO₅⁺) .

Advanced Research Questions

Q. How does the nitro group at the 2-position influence reactivity compared to halogenated analogs?

The electron-withdrawing nitro group increases electrophilicity at the β-keto ester moiety, facilitating nucleophilic attacks (e.g., enolate formation) but reducing stability under basic conditions . Compared to fluoro or chloro analogs:

- Reactivity in Michael additions : Nitro-substituted derivatives show faster reaction kinetics with amines due to enhanced electrophilicity .

- Photostability : Nitro groups increase susceptibility to UV-induced degradation, requiring dark storage .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) often arise from:

- Solvent effects : DMSO >1% may denature proteins; use aqueous buffers with ≤0.1% DMSO .

- Assay pH : The nitro group’s pKa (~4.5) affects protonation states in enzymatic binding pockets. Adjust pH to match physiological conditions (7.4) .

- Control experiments : Include nitro-free analogs to isolate electronic effects .

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Docking studies : The nitro group’s geometry (e.g., torsion angle relative to the phenyl ring) influences binding to ATP-binding pockets in kinases. Use AutoDock Vina with force fields optimized for nitroaromatics .

- MD simulations : Simulate solvated systems to assess stability of hydrogen bonds between the keto oxygen and catalytic residues (e.g., Ser/Thr kinases) .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

Common byproducts include hydrolysis products (3-(2-nitrophenyl)-3-oxopropanoic acid) and decarboxylation derivatives . Mitigation approaches:

- Inert atmosphere : N₂ or Ar prevents oxidative decomposition .

- Low-temperature workup : Quench reactions at 0–5°C to stabilize intermediates .

- Continuous-flow systems : Improve heat/mass transfer, reducing side reactions by 30–40% .

Methodological Challenges

Q. How to design stability studies for this compound under varying storage conditions?

- Forced degradation : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor via HPLC for hydrolysis (retention time shifts) and nitro group reduction .

- Light sensitivity : UV-Vis spectroscopy (λmax ~270 nm) tracks photodegradation; store in amber glass at –20°C .

Q. What synthetic routes enable selective functionalization of the β-keto ester moiety?

- Enolate alkylation : Use LDA or NaH to generate enolates, reacting with alkyl halides (e.g., methyl iodide) to form α-substituted derivatives .

- Condensation reactions : React with hydrazines to form pyrazole rings, leveraging the nitro group’s directing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.